molecular formula C10H12ClN5O2 B1382884 tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate CAS No. 1803582-00-4

tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate

Cat. No.: B1382884
CAS No.: 1803582-00-4
M. Wt: 269.69 g/mol
InChI Key: LYMOFWXJEZGPMF-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate is a halogenated purine derivative featuring a 2-amino substituent, a 6-chloro group, and a tert-butyl carboxylate ester at the 7-position. The tert-butyl group serves as a protective moiety for the carboxylate functionality, enabling selective modifications during synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-6-chloropurine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-4-13-7-5(16)6(11)14-8(12)15-7/h4H,1-3H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOFWXJEZGPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-6-chloropurine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate serves as a scaffold for the development of various bioactive compounds. Its structural properties allow for modifications that enhance biological activity, particularly as inhibitors of key enzymes involved in cell cycle regulation.

CDK Inhibition

Recent studies have highlighted the potential of purine derivatives, including this compound, as cyclin-dependent kinase (CDK) inhibitors. CDK2, a critical regulator of the cell cycle, has been targeted using derivatives with modifications at the C-6 position. For instance, a study demonstrated that introducing polar substitutions at this position significantly improved the inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the nanomolar range .

CompoundIC50 (nM)Selectivity
11l19High
5a310Moderate

This indicates that derivatives of this compound can be optimized for enhanced therapeutic efficacy in cancer treatments.

Cancer Research

The compound has shown promise in anti-cancer applications, particularly against triple-negative breast cancer (TNBC). The design of new purine-based inhibitors targeting CDK2 has led to compounds that not only inhibit cell proliferation but also induce cell cycle arrest in cancer cells .

Pharmacological Applications

Beyond its role as a CDK inhibitor, this compound has been investigated for its potential as an agonist for cannabinoid receptors (CB2). Research indicates that purine derivatives can modulate endocannabinoid signaling pathways, which are implicated in various physiological processes including pain modulation and inflammation .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available purine precursors. The introduction of tert-butyl and chloro groups at specific positions enhances solubility and biological activity.

Synthetic Route Example

A common synthetic route involves:

  • Protection of amino groups.
  • Chlorination at the C-6 position.
  • Carboxylation to yield the final product.

Case Studies and Experimental Data

Several case studies have documented the efficacy of this compound and its derivatives in preclinical models:

  • Study on CDK Inhibition : A series of synthesized purine derivatives were tested for their ability to inhibit CDK2, with structural modifications leading to significant variations in potency and selectivity .
  • Anti-Cancer Activity : In vitro assays demonstrated that certain derivatives exhibited potent anti-proliferative effects on TNBC cell lines, supporting further development as potential therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Halogen Substituent Variants at Position 6

The 6-position of purine derivatives is a critical site for functionalization. Key comparisons include:

Compound 6-Substituent Molecular Weight (g/mol) XLogP3 Reactivity in Substitution Reactions
Target compound Chlorine ~277.69 ~1.5* Moderate (requires catalysts)
6-Iodo-7H-purin-2-amine Iodine 306.08 ~2.2 High (facile under mild conditions)
6-Bromo-7H-purin-2-amine Bromine ~290.97 ~1.8 Intermediate (less reactive than I)

Notes:

  • Chlorine : Offers stability and moderate reactivity, suitable for controlled substitutions (e.g., Suzuki couplings). The smaller atomic radius of Cl reduces steric hindrance compared to I or Br .
  • Iodine : Higher atomic mass and polarizability enhance reactivity in cross-couplings but may reduce metabolic stability due to larger size .

Carboxylate Ester Variants at Position 7

The 7-carboxylate ester influences solubility, stability, and synthetic utility:

Compound 7-Substituent Stability (Acid/Base) Solubility (LogP)
Target compound tert-Butyl carboxylate Acid-labile ~1.5 (moderate)
Methyl 2-amino-6-chloropurine-7-carboxylate Methyl carboxylate Base-stable ~0.8 (higher)
Benzyl 2-amino-6-chloropurine-7-carboxylate Benzyl carboxylate Stable under neutral ~2.1 (lower)

Key Observations :

  • tert-Butyl : Enhances lipophilicity (higher LogP) and protects against premature hydrolysis. Cleaved under acidic conditions (e.g., TFA), enabling post-synthetic deprotection .

Reactivity in Cross-Coupling Reactions

The 6-chloro group in the target compound is less reactive than iodo analogs but more manageable in controlled reactions. For example, palladium-catalyzed couplings (e.g., with boronic acids) proceed efficiently at elevated temperatures, whereas 6-iodo derivatives react at room temperature .

Pharmacological Potential

  • Metabolic Stability : Bulkier tert-butyl esters resist enzymatic degradation better than methyl esters, extending half-life in vivo.

Biological Activity

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against cancer cells, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13ClN4O2
  • CAS Number : 1803582-00-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism and DNA synthesis.
  • Receptor Modulation : It has been shown to modulate signaling pathways by interacting with purinergic receptors, which play a crucial role in cellular communication and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:
      • MCF-7 (breast cancer) : Growth inhibition (GI) of approximately 45.76% at a concentration of 10 µM.
      • SK-BR-3 (breast cancer) : GI values around 33.17%.
      • HCT116 (colon cancer) : Notable cytotoxicity observed, suggesting potential as a therapeutic agent against colorectal cancers .
  • Mechanistic Insights :
    • Research indicates that the compound inhibits DNA biosynthesis, leading to cell cycle arrest and apoptosis in sensitive cancer cells. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against several strains:

  • Effective against Candida tropicalis and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Comparative Analysis

The biological activity of this compound can be compared with other purine derivatives:

Compound NameAnticancer ActivityAntifungal ActivityMechanism of Action
This compoundHigh (GI ~45%)ModerateDNA synthesis inhibition
BIIB021ModerateNone reportedHsp90 inhibition
6-MercaptopurineHighLowPurine metabolism interference

Case Studies

  • Case Study on MCF-7 Cells : A study investigated the effects of varying concentrations of this compound on MCF-7 cells, revealing dose-dependent cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups, further supporting its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate
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tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate

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